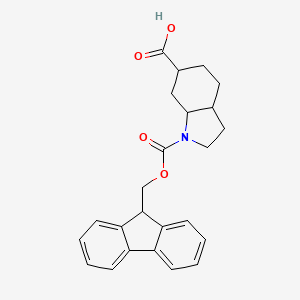

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid, is related to a family of fluorene derivatives that have been extensively studied due to their interesting chemical properties and potential applications. Fluorene derivatives are known for their planar conformation and ability to form hydrogen bonds, which can affect their stacking and self-association behaviors .

Synthesis Analysis

The synthesis of fluorene derivatives can be complex, involving multiple steps and reagents. For example, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, a related compound, was synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), indicating that fluorene carboxylic acids can be functionalized to create a variety of compounds .

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of a fluorene core, which can influence the overall geometry of the molecule. For instance, 9-hydroxy-fluorene-9-carboxylic acid has been found to have unsymmetrical substituents relative to the molecular plane, with the hydroxy and carboxyl groups located on opposite sides of the fluorene plane . This asymmetry can have significant implications for the molecule's reactivity and interactions.

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, including hydrogen bonding and charge transfer interactions. The presence of a carboxylic acid group can lead to the formation of hydrogen bonds, as seen in fluorene-9-carboxylic acid and fluorene-1-carboxylic acid, where cyclic dimer-type hydrogen bonds are observed . Charge transfer interactions between the carboxylic acid group and the fluorene ring have also been studied, with the degree of interaction varying depending on the position of the carboxylic acid group on the fluorene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure and the nature of their substituents. The planar conformation and internal hydrogen bonding of 9-oxo-9H-fluorene-1-carboxylic acid contribute to its stacking behavior in the solid state . The electronic spectra of fluorene carboxylic acids reveal insights into their electronic states and the effects of protonation and deprotonation on their structure . Additionally, the ability of fluorene derivatives to form self-associated species in solution highlights the importance of non-covalent interactions in determining their properties .

Scientific Research Applications

Peptide Synthesis

The Fmoc group is extensively used as a protective group for amino acids in the synthesis of peptides. It is preferred for its stability under a variety of conditions and its ease of removal under mild base conditions without affecting other sensitive functional groups. This utility is exemplified in solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids serve as building blocks. The protection and subsequent deprotection of amino groups enable the stepwise addition of amino acids to elongate the peptide chain in a controlled manner. Advances in Fmoc SPPS methodology have facilitated the synthesis of biologically active peptides, including isotopically labeled peptides for research purposes, showcasing its versatility and importance in peptide chemistry (Fields & Noble, 2009).

Organic Synthesis

The Fmoc group's stability and selective removability are leveraged in organic synthesis beyond peptide chemistry. For example, it has been used to protect hydroxy groups during the synthesis of complex molecules. This protection strategy is critical when working with multifunctional molecules where selective reactivity is needed. The Fmoc group can be removed without disturbing other sensitive functional groups, thereby offering a high degree of synthetic flexibility. This property is beneficial in the multi-step synthesis of complex organic molecules, where the order of reactions and the protection of functional groups are paramount (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)16-10-9-15-11-12-25(22(15)13-16)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZCIHZJUILQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)

![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)

![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)